(3-Chlorocyclobutyl)methanol

Vue d'ensemble

Description

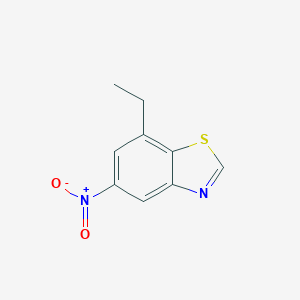

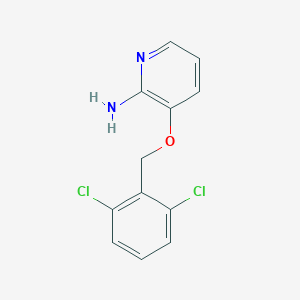

“(3-Chlorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H9ClO . It has an average mass of 120.577 Da and a monoisotopic mass of 120.034195 Da .

Molecular Structure Analysis

“(3-Chlorocyclobutyl)methanol” contains a total of 16 bonds, including 7 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 hydroxyl group, and 1 primary alcohol . It consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis

“(3-Chlorocyclobutyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 193.9±13.0 °C at 760 mmHg, and a flash point of 71.0±19.8 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 1 freely rotating bond . Its ACD/LogP is 0.54 .Applications De Recherche Scientifique

1. Lipid Dynamics and Biological Membranes

(3-Chlorocyclobutyl)methanol, as a form of methanol, can significantly impact lipid dynamics in biological and synthetic membranes. Methanol acts as a solubilizing agent in studies of transmembrane proteins and peptides. It has been shown that increasing methanol concentrations leads to enhanced mixing of lipid vesicles and affects lipid transfer and flip-flop kinetics. This has implications for understanding cell membrane stability and protein reconstitution in biological systems (Nguyen et al., 2019).

2. Catalysis in Methanol Synthesis

Methanol is a vital industrial chemical with diverse applications, and its synthesis can be enhanced using catalysts that incorporate rare earth elements. The unique properties of rare earth elements, such as their ability to switch between oxidation states, enhance the performance of methanol synthesis catalysts. This has led to improved catalytic performance in industrial applications (Richard & Fan, 2018).

3. Agricultural Applications

The application of methanol in agriculture, specifically in the foliar feeding of crops, has been explored. Studies have investigated the effects of methanol and ethanol on the growth of C3 crops, aiming to improve biomass production and water-use efficiency. However, results have shown that alcohols generally do not significantly affect growth and yield in crop species, suggesting limited effectiveness as growth enhancers (Rajala et al., 1998).

4. CO2 Utilization and Climate Change Prevention

Methanol synthesis from CO2 is a key area of research for climate change prevention and sustainable economic development. Low-pressure methanol synthesis catalysts, such as Ni-In-Al/SiO2, have been developed for this purpose, converting CO2 and renewable H2 into methanol. This process aligns with strategies for simultaneous CO2 utilization and renewable energy use (Richard & Fan, 2017).

5. Biological Conversion to Specialty Chemicals

Engineering E. coli to utilize methanol for converting it into valuable metabolites is another significant application. This involves using methanol dehydrogenases and pathway enzymes from specific bacteria to enable E. coli to convert methanol into biomass components and specialty chemicals, such as naringenin (Whitaker et al., 2017).

Propriétés

IUPAC Name |

(3-chlorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETIMGFGOCVNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550326 | |

| Record name | (3-Chlorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorocyclobutyl)methanol | |

CAS RN |

15963-47-0 | |

| Record name | (3-Chlorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)